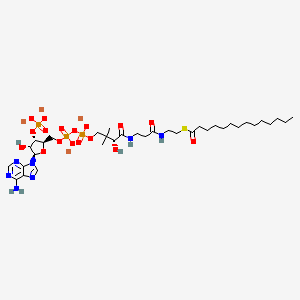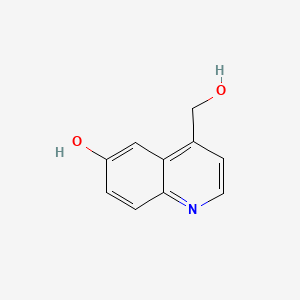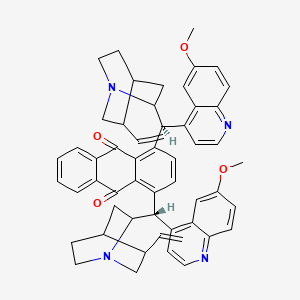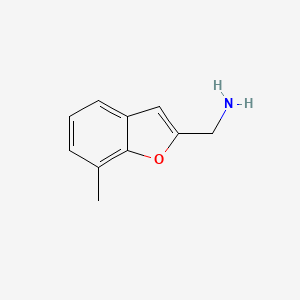
Methyl 4-oxopiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known as “Methyl 2-oxopiperidine-4-carboxylate” and has a molecular weight of 157.17 . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized databases or scientific literature.Applications De Recherche Scientifique
Asymmetric Benzylation : Methyl 4-oxo-3-piperidinecarboxylate was used in asymmetric benzylation, producing chiral compounds useful in the preparation of biologically active substances (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors : An efficient synthesis method was proposed for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, starting from 4-methylpyridinium (Xin-zhi, 2011).
Formation of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds result in the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, with studies focusing on stereochemical aspects of these reactions (Vafina et al., 2003).
Fermentation Studies with Penicillium chrysogenum : 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, showing its accumulation during penicillin G biosynthesis (Kurz↦kowski et al., 1990a) and its ability to reverse l-lysine inhibition of penicillin G production (Kurz↦kowski et al., 1990b).
Preparation of Piperidine Derivatives : tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
Protein Synthesis Inhibition : Various methylated 4-oxypiperidine derivatives were tested for their ability to inhibit protein synthesis in vitro, with a correlation found between the extent of methylation and inhibitory activity (Kuznetsov et al., 1986).
Safety and Hazards
“Methyl 4-oxopiperidine-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Propriétés
IUPAC Name |
methyl 4-oxopiperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRXSXNELSCPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

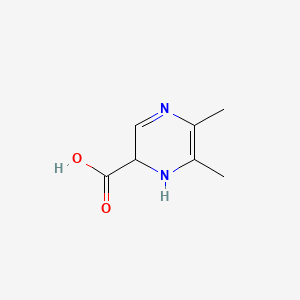

![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)
